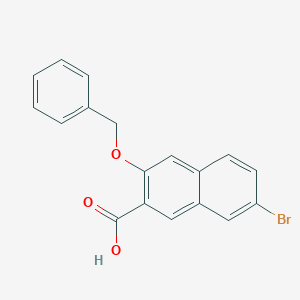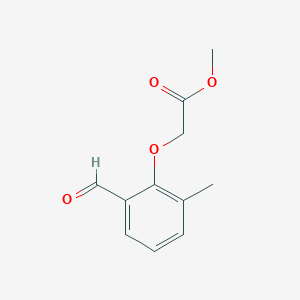
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound It is notable for its unique structure, which includes a central iron ion coordinated to a pentamethylcyclopentadienyl ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of iron pentacarbonyl with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Fe(CO)5+C5Me5H→Fe(C5Me5)2+5CO
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction may produce iron(II) species.
Wissenschaftliche Forschungsanwendungen
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to mediate electron transfer reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves coordination chemistry and electron transfer processes. The central iron ion can undergo redox reactions, facilitating various catalytic processes. The pentamethylcyclopentadienyl ligand stabilizes the iron ion and influences its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar structure but different methyl group positions.
Iron(4+);1,2,3,4,5-tetramethylcyclopenta-1,3-diene: One less methyl group.
Iron(4+);1,2,3,4,5-hexamethylcyclopenta-1,3-diene: One additional methyl group.
Uniqueness
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific methyl group arrangement, which affects its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C20H30Fe+2 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
InChI-Schlüssel |
SIKSUSFVVCAMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)


![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)

